molecular formula C10H17NO3 B1205838 Ecgonine methyl ester CAS No. 7143-09-1

Ecgonine methyl ester

Cat. No.: B1205838
CAS No.: 7143-09-1
M. Wt: 199.25 g/mol
InChI Key: QIQNNBXHAYSQRY-UYXSQOIJSA-N
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Biochemical Analysis

Biochemical Properties

Ecgonine methyl ester plays a significant role in biochemical reactions, particularly in the metabolism of cocaine. It is formed by the hydrolysis of the ester group positioned opposite the nitrogen atom in the cocaine molecule . The compound interacts with various enzymes, including carboxylesterases, which catalyze its formation from cocaine . Additionally, this compound has been shown to inhibit sodium channels, although this effect is only observed at very high dosages .

Cellular Effects

This compound has been studied for its effects on various cell types and cellular processes. It has been found to have a beneficial effect on cognition, particularly in scopolamine-impaired and aged rats . This suggests that this compound may interact with acetylcholine receptors, influencing cell signaling pathways and potentially improving cognitive function. It should be noted that the compound’s inhibition of sodium channels at high dosages could impact cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acetylcholine receptors. In the presence of an agonist, inhibitors binding to a novel regulatory site on nicotinic acetylcholine receptors can change the ion channel equilibrium from the open-channel form towards the closed form . This compound is predicted to displace these inhibitors without affecting receptor function per se, thereby alleviating the inhibition and potentially enhancing cognitive function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. A single dose of the compound can reverse scopolamine-induced cognitive impairment, indicating its involvement with acetylcholine receptors . Longer-term treatment with this compound has been shown to improve cognition in aged rats, with enhanced learning rates observed in the absence of an exogenous cognition-impairing compound . The compound’s stability and degradation in biological samples have also been studied, with findings indicating that it is stable at -20°C for extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can improve cognition and protect against cocaine lethality at certain dosages . At very high dosages, this compound can inhibit sodium channels, which may lead to adverse effects . Additionally, the compound has been found to reverse thigmotaxis, a behavior believed to indicate anxiety, in aged rats .

Metabolic Pathways

This compound is involved in the metabolic pathways of cocaine. It is formed by the enzymatic hydrolysis of cocaine, catalyzed by carboxylesterases . The compound is further metabolized in the liver and plasma, with its half-life ranging from 3 to 8 hours . The metabolic pathways of this compound also involve its conversion to benzoylecgonine, another major metabolite of cocaine .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed into the blood when administered, and its distribution is influenced by its interaction with plasma and liver cholinesterases and carboxylesterases . The compound’s localization and accumulation within tissues are also affected by these interactions .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific biomolecules. The compound is known to interact with acetylcholine receptors, which are located on the cell membrane . This interaction allows this compound to influence cellular signaling pathways and potentially enhance cognitive function . Additionally, the compound’s stability and activity within cells are affected by its localization and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ecgonine methyl ester can be synthesized through the esterification of ecgonine. The reaction typically involves the use of methanol and an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of ecgonine to this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the extraction of coca leaves followed by hydrolysis and esterification processes. The extracted coca leaves are first subjected to hydrolysis to obtain ecgonine, which is then esterified using methanol and an acid catalyst to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Ecgonine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Ecgonone methyl ester.

    Reduction: Ecgonine.

    Substitution: Various substituted ecgonine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ecgonine: The parent compound of ecgonine methyl ester, which lacks the ester group.

    Benzoylecgonine: Another major metabolite of cocaine, formed by the hydrolysis of the benzoyl ester group.

    Cocaethylene: A compound formed when cocaine is consumed with alcohol.

Uniqueness

This compound is unique in its ability to enhance cognitive function and protect against cocaine lethality, which is not observed with other similar compounds . Its interaction with nicotinic acetylcholine receptors also sets it apart from other metabolites of cocaine .

Properties

IUPAC Name

methyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQNNBXHAYSQRY-UYXSQOIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891435
Record name Ecgonine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7143-09-1
Record name (-)-Ecgonine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7143-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecgonine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylecgonine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ecgonine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECGONINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35FJB3QBJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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